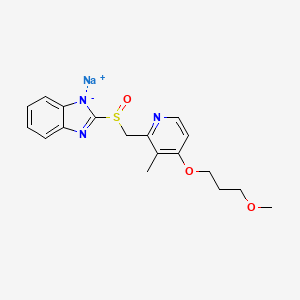

Rabeprazole sodique

Vue d'ensemble

Description

Rabeprazole sodium is a proton pump inhibitor used to reduce stomach acid production. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . Rabeprazole sodium works by inhibiting the enzyme H+/K+ ATPase in the stomach lining, thereby reducing acid secretion .

Applications De Recherche Scientifique

Rabeprazole sodium has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , located at the secretory surface of the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion.

Mode of Action

Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug, which means it is inactive in its ingested form. In the acidic environment of the parietal cells, it transforms into its active sulphenamide form . The active form of Rabeprazole inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme, Rabeprazole sodium disrupts the final step in the biochemical pathway of gastric acid secretion . This results in a significant reduction in the volume of gastric acid produced, thereby increasing the pH within the stomach. This action can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as duodenal and gastric ulcers .

Pharmacokinetics

Rabeprazole sodium exhibits a bioavailability of approximately 52% . It is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The metabolism involves the liver enzymes CYP2C19 and CYP3A4 . The elimination half-life of Rabeprazole sodium is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole sodium leads to a decrease in gastric acidity. This is beneficial in the treatment and prevention of conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers . It is also used to eradicate Helicobacter pylori and to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole sodium can be influenced by environmental factors. For instance, the formulation type and feeding status can affect the bioavailability and absorption of Rabeprazole . Additionally, the acidic environment of the stomach is crucial for the conversion of Rabeprazole from its prodrug form to its active sulphenamide form .

Analyse Biochimique

Biochemical Properties

Rabeprazole Sodium plays a significant role in biochemical reactions. It interacts with the (H+/K+)-ATPase in gastric parietal cells . The nature of these interactions involves the transformation of Rabeprazole Sodium to an active sulfenamide when protonated .

Cellular Effects

Rabeprazole Sodium has profound effects on various types of cells and cellular processes. It influences cell function by blocking the final step of gastric acid secretion . This impact on cell signaling pathways, gene expression, and cellular metabolism is significant in managing conditions like peptic ulcer syndrome .

Molecular Mechanism

The mechanism of action of Rabeprazole Sodium is quite thorough. It exerts its effects at the molecular level by blocking the final step of gastric acid secretion . This involves binding interactions with biomolecules, specifically (H+/K+)-ATPase in gastric parietal cells . The result is enzyme inhibition, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Rabeprazole Sodium shows a specific pattern of effects. It is rapidly degraded in acid media, and is more stable under alkaline conditions . Long-term effects on cellular function observed in in vitro or in vivo studies include consistent inhibition of gastric acid secretion .

Metabolic Pathways

Rabeprazole Sodium is involved in the metabolic pathway that regulates gastric acid secretion. It interacts with (H+/K+)-ATPase, an enzyme in gastric parietal cells . The effects on metabolic flux or metabolite levels are primarily related to the reduction of gastric acid levels .

Subcellular Localization

The subcellular localization of Rabeprazole Sodium and any effects on its activity or function are primarily within the gastric parietal cells . It is here that it interacts with (H+/K+)-ATPase to inhibit gastric acid secretion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rabeprazole sodium is synthesized through a multi-step process. The synthesis begins with the preparation of 2-mercapto-5-methoxybenzimidazole, which is then reacted with 4-(3-methoxypropoxy)-3-methylpyridine to form the intermediate compound. This intermediate is then oxidized to produce rabeprazole .

Industrial Production Methods

In industrial settings, rabeprazole sodium is produced by treating a solution of rabeprazole in sodium hydroxide with activated charcoal, followed by filtration. Ethyl alcohol is then added to the solution, and the mixture is distilled until a thick mass is obtained. This mass is dissolved in an organic solvent to yield rabeprazole sodium .

Analyse Des Réactions Chimiques

Types of Reactions

Rabeprazole sodium undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Rabeprazole sodium is oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions typically occur under acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfenamide derivatives and other related compounds .

Comparaison Avec Des Composés Similaires

Rabeprazole sodium is part of the proton pump inhibitor class of drugs, which also includes omeprazole, esomeprazole, lansoprazole, and pantoprazole . Compared to these compounds, rabeprazole sodium is considered to be more potent and effective in some cases . It has a faster onset of action and a longer duration of effect, making it a preferred choice for certain patients .

List of Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Pantoprazole

Rabeprazole sodium’s unique properties and effectiveness make it a valuable compound in the treatment of acid-related disorders.

Propriétés

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1147132.png)